molecular formula C23H22FN7O3S3 B2808460 N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide CAS No. 393841-05-9

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide

Cat. No.: B2808460
CAS No.: 393841-05-9
M. Wt: 559.65
InChI Key: NKTLBFLVBJCPBR-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole . Thiadiazoles are heterocyclic compounds that contain a five-membered diunsaturated ring with two nitrogen atoms and one sulfur atom. They are known for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives generally consists of a five-membered ring containing three heteroatoms (two nitrogens and one sulfur). The exact structure of your specific compound would depend on the positions and types of its substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For example, the presence of certain functional groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Biological Activity

Heterocyclic compounds, including those related to the specified chemical structure, are often synthesized through condensation reactions involving amino-triazole and thiadiazole derivatives. These synthetic pathways are designed to explore the fungicidal, antimicrobial, and anticancer properties of these compounds. For instance, the facile synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives has demonstrated notable fungicidal activity, suggesting potential agricultural and pharmaceutical applications (El-Telbani et al., 2007).

Pharmacological Potential

The pharmacophore hybridization approach, involving the combination of triazole and thiadiazole moieties with other bioactive scaffolds, is a common strategy for designing new drug-like molecules with enhanced anticancer properties. This approach underscores the significance of such heterocyclic compounds in drug discovery and development, particularly in the search for novel anticancer agents (Yushyn et al., 2022).

Antimicrobial and Antifungal Activities

The synthesis of triazole and thiadiazole derivatives of heterocyclic compounds has been extensively studied for their antimicrobial and antifungal properties. These activities make them valuable in the development of new treatments for infectious diseases caused by bacteria and fungi. Studies have shown that certain derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains, highlighting their potential in addressing antimicrobial resistance (Hussain et al., 2008).

Safety and Hazards

The safety and hazards associated with your compound would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3S3/c1-3-35-23-30-28-21(37-23)26-19(32)13-36-22-29-27-18(31(22)15-10-8-14(24)9-11-15)12-25-20(33)16-6-4-5-7-17(16)34-2/h4-11H,3,12-13H2,1-2H3,(H,25,33)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTLBFLVBJCPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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